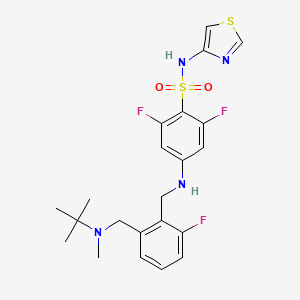

XPC-6444

説明

特性

分子式 |

C22H25F3N4O2S2 |

|---|---|

分子量 |

498.6 g/mol |

IUPAC名 |

4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C22H25F3N4O2S2/c1-22(2,3)29(4)11-14-6-5-7-17(23)16(14)10-26-15-8-18(24)21(19(25)9-15)33(30,31)28-20-12-32-13-27-20/h5-9,12-13,26,28H,10-11H2,1-4H3 |

InChIキー |

VOJFVKGTRNXOTJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)N(C)CC1=C(C(=CC=C1)F)CNC2=CC(=C(C(=C2)F)S(=O)(=O)NC3=CSC=N3)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

XPC-6444; XPC 6444; XPC6444; |

製品の起源 |

United States |

Foundational & Exploratory

Audience: Researchers, scientists, and drug development professionals.

Abstract

Voltage-gated sodium channel NaV1.6 plays a critical role in the initiation and propagation of action potentials in excitatory neurons. Its dysfunction is linked to various neurological disorders of hyperexcitability, including epilepsy. This document provides a comprehensive technical overview of the mechanism of action of a novel class of aryl sulfonamide inhibitors, exemplified by compounds such as XPC-7224 and XPC-5462, on the NaV1.6 channel. These compounds, developed by Xenon Pharmaceuticals, demonstrate a unique profile of high potency, selectivity, and state-dependent inhibition, offering a promising avenue for therapeutic intervention. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and pathways. While the user requested information on XPC-6444, a NaV1.2 and NaV1.6 blocker, the publicly available in-depth data is centered on the related compounds XPC-7224 (a selective NaV1.6 inhibitor) and XPC-5462 (a dual NaV1.2/NaV1.6 inhibitor), which are used here to illustrate the core mechanism of this class of molecules.

Core Mechanism of Action: State-Dependent Inhibition

The primary mechanism of action for this class of inhibitors is potent, state-dependent inhibition of the NaV1.6 channel. These compounds exhibit a strong preference for the inactivated state of the channel over the resting (closed) state.[1][2] This preferential binding to the inactivated state is a key feature that distinguishes them from classic, non-selective NaV channel blockers like phenytoin and carbamazepine.[1][2]

By binding to and stabilizing the inactivated state, these inhibitors effectively reduce the number of channels available to open upon depolarization, thereby suppressing neuronal hyperexcitability.[1][3] The potency of these compounds is dramatically increased at more depolarized membrane potentials where a larger fraction of NaV1.6 channels naturally resides in the inactivated state.[2][4] For instance, the potency of XPC-7224 and XPC-5462 against NaV1.6 is reduced by over 1000-fold when the membrane potential is held at -120 mV, a voltage at which most channels are in the resting state.[1][2]

This state-dependent mechanism allows for a targeted inhibition of rapidly firing neurons, which accumulate more inactivated channels, while sparing neurons firing at lower frequencies.

Molecular Binding Site: Targeting the Voltage-Sensing Domain IV

Unlike traditional anti-seizure medications that typically bind to the inner pore of the channel, this novel class of inhibitors targets the voltage-sensing domain of domain IV (VSD-IV).[1][5] Specifically, these compounds are thought to bind to the "up" or activated conformation of the VSD-IV S4 segment.[5] Mutagenesis studies have identified a critical interaction with a positively charged arginine residue (R4) on the VSD-IV-S4 segment of hNaV1.6.[2] Neutralizing this residue (e.g., via an R1626A mutation) results in a greater than 1000-fold decrease in the potency of these inhibitors, confirming its crucial role in the high-affinity binding interaction.[2] This binding site is distinct from the pore-blocking site targeted by many existing NaV channel inhibitors.[1][2]

Figure 1. Binding sites of aryl sulfonamide inhibitors versus traditional anti-seizure medications (ASMs) on the NaV1.6 channel.

Quantitative Pharmacology

The inhibitory potency of these compounds has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values demonstrate high potency for NaV1.6 and reveal the selectivity profile across different NaV channel subtypes.

Table 1: Inhibitory Potency (IC50) of Aryl Sulfonamide Compounds on NaV Channel Subtypes

| Compound | Target NaV Subtype | IC50 (µM) | 95% Confidence Interval (µM) | Selectivity vs. NaV1.1 | Selectivity vs. NaV1.5 |

| XPC-7224 | hNaV1.6 | 0.078 | 0.072 - 0.085 | >100-fold | >100-fold |

| hNaV1.2 | >10 | - | - | - | |

| XPC-5462 | hNaV1.6 | 0.0103 | 0.00921 - 0.0115 | >100-fold | >100-fold |

| hNaV1.2 | 0.0109 | 0.00968 - 0.0122 | >100-fold | >100-fold | |

| XPC-6591 | hNaV1.6 | 0.0056 | - | >700-fold | >100-fold |

| XPC-4509 | hNaV1.6 | 0.73 | - | 7-fold | >100-fold |

Data compiled from multiple sources.[1][2][5]

Table 2: State-Dependence of Inhibition for NaV1.6

| Compound | Holding Potential | IC50 (µM) | Fold-Shift in Potency |

| XPC-7224 | Depolarized (Inactivated-state protocol) | 0.078 | >1000-fold |

| Hyperpolarized (-120 mV, Resting-state) | >100 | ||

| XPC-5462 | Depolarized (Inactivated-state protocol) | 0.010 | >1000-fold |

| Hyperpolarized (-120 mV, Resting-state) | >100 |

Data highlights the strong preference for the inactivated state.[1][2]

Effects on Channel Gating and Kinetics

Binding of these aryl sulfonamide inhibitors to NaV1.6 profoundly alters the channel's gating kinetics, primarily by stabilizing the inactivated state.

-

Recovery from Inactivation: The most striking kinetic effect is a significant delay in the recovery from inactivation.[2][6] In the presence of these compounds, a slow component of recovery (τslow) is introduced, which is on the order of ~20 seconds for XPC-7224 and XPC-5462.[2][6] This is substantially longer than for traditional ASMs like phenytoin (~3 seconds) and carbamazepine (no significant slow component).[2] This slow recovery traps the channels in a non-conducting state for an extended period, contributing to the suppression of high-frequency firing.

-

Voltage-Dependence of Inactivation: The compounds cause a hyperpolarizing shift in the voltage-dependence of steady-state fast inactivation. This means that channels become inactivated at more negative membrane potentials, further reducing their availability to open.

Figure 2. Kinetic mechanism showing inhibitor stabilization of the inactivated state and slowing of recovery.

Experimental Protocols

The characterization of these inhibitors relies heavily on patch-clamp electrophysiology using heterologous expression systems.

Protocol 1: Determination of IC50 and State-Dependence

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.6 channel alpha subunit (SCN8A).

-

Recording Method: Whole-cell patch-clamp electrophysiology.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Voltage Protocol for Inactivated-State Potency:

-

Hold membrane potential at a depolarized level (e.g., -70 mV or -80 mV) to induce steady-state inactivation.

-

Apply a brief test pulse to 0 mV or +10 mV to elicit a sodium current.

-

Apply various concentrations of the compound and measure the tonic block of the peak sodium current.

-

-

Voltage Protocol for Resting-State Potency:

-

Hold membrane potential at a hyperpolarized level (-120 mV) to ensure channels are primarily in the resting state.

-

Apply a brief depolarizing pulse to 0 mV to elicit current.

-

Measure tonic block at various compound concentrations.

-

Protocol 2: Measurement of Recovery from Inactivation

-

Methodology: A two-pulse voltage protocol is used.

-

Hold membrane potential at -100 mV or -120 mV.

-

Apply a long depolarizing prepulse (e.g., to 0 mV for 1 second) to inactivate all channels.

-

Apply a recovery interval of variable duration at the holding potential.

-

Apply a second test pulse (to 0 mV) to measure the fraction of channels that have recovered from inactivation.

-

The time course of recovery is plotted and fitted with exponential functions to determine the time constants (τ) of recovery in the absence and presence of the inhibitor.

-

Figure 3. Generalized workflow for the electrophysiological characterization of NaV1.6 inhibitors.

Conclusion

The aryl sulfonamide class of NaV1.6 inhibitors, including compounds like XPC-7224 and XPC-5462, represents a significant advancement in the selective targeting of voltage-gated sodium channels. Their mechanism of action is defined by high-potency, state-dependent inhibition driven by binding to the VSD-IV of the channel. This interaction stabilizes the inactivated channel state, profoundly slows the recovery from inactivation, and effectively suppresses neuronal hyperexcitability. The detailed understanding of this mechanism, supported by robust quantitative data and specific experimental protocols, provides a strong foundation for the development of novel, targeted therapies for epilepsy and other neurological disorders.

References

- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

XPC-6444 (NBI-921352): A Comprehensive Technical Profile of a Novel Sodium Channel Isoform-Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile, experimental protocols, and mechanism of action of XPC-6444, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6. Also known as NBI-921352 (and formerly as XEN901), this compound was developed by Xenon Pharmaceuticals and is under clinical investigation by Neurocrine Biosciences for the treatment of epilepsy, including SCN8A-related epilepsy syndromes.[1][2][3][4]

Core Selectivity Profile

This compound is a highly potent inhibitor of the human NaV1.6 sodium channel isoform, with an IC50 of 41 nM.[5] It also demonstrates potent blockade of the NaV1.2 isoform with an IC50 of 125 nM.[5] Extensive studies on its successor compound, NBI-921352, reveal a remarkable degree of selectivity for NaV1.6 over other sodium channel isoforms.

Quantitative Selectivity Data

The inhibitory activity of NBI-921352, the clinical-stage compound corresponding to the this compound discovery program, has been extensively characterized across a panel of human and mouse sodium channel isoforms. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) and the calculated selectivity ratios relative to hNaV1.6.

| Isoform | IC50 (µM) | Selectivity Ratio (vs. hNaV1.6) |

| Human Isoforms | ||

| hNaV1.1 | >30 | 756-fold |

| hNaV1.2 | 6.9 | 134-fold |

| hNaV1.3 | >30 | >583-fold |

| hNaV1.4 | >30 | >583-fold |

| hNaV1.5 | >30 | >583-fold |

| hNaV1.6 | 0.0514 | 1-fold |

| hNaV1.7 | 14.2 | 276-fold |

| Mouse Isoforms | ||

| mNaV1.1 | 41.1 | 709-fold |

| mNaV1.2 | 11.1 | 191-fold |

| mNaV1.6 | 0.058 | 1-fold |

Data sourced from Johnson et al., 2022.[1][2][3][4][6]

Experimental Protocols

The characterization of this compound (NBI-921352) involves standard yet rigorous electrophysiological and in vivo methodologies to ascertain its potency, selectivity, and efficacy.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The determination of IC50 values for the various sodium channel isoforms was conducted using automated whole-cell patch-clamp electrophysiology.

Objective: To measure the concentration-dependent inhibition of sodium channel currents by the test compound.

Cell Lines: HEK293 cells stably expressing the human or mouse sodium channel isoforms of interest (e.g., hNaV1.1, hNaV1.2, hNaV1.6, etc.).

General Protocol:

-

Cell Preparation: Cultured HEK293 cells expressing the target sodium channel isoform are harvested and plated onto recording chambers.

-

Solutions:

-

Internal (Pipette) Solution (example): Composed of (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH, and osmolarity is set to approximately 270 mOsm/L.

-

External (Bath) Solution (example): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is continuously bubbled with carbogen (95% O2, 5% CO2).

-

-

Recording:

-

A glass micropipette with a resistance of 3-7 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal").

-

The cell membrane is then ruptured by applying gentle suction, establishing the whole-cell configuration. This allows for the control of the cell's membrane potential and the recording of the total current across the cell membrane.

-

The cell is held at a holding potential of -70 mV.

-

To elicit sodium currents, the membrane potential is stepped to a depolarizing potential (e.g., 0 mV).

-

-

Compound Application: The test compound (this compound/NBI-921352) is applied at increasing concentrations to the bath solution.

-

Data Analysis: The peak sodium current is measured before and after the application of the compound at each concentration. The percentage of inhibition is calculated, and the data is fitted to a concentration-response curve to determine the IC50 value.

In Vivo Efficacy: SCN8A Gain-of-Function Mouse Model

The anticonvulsant properties of this compound (NBI-921352) were evaluated in a mouse model of SCN8A-related epilepsy. These mice carry a gain-of-function mutation in the Scn8a gene (e.g., N1768D), which leads to spontaneous seizures.[1][7][8][9][10]

Objective: To assess the ability of the compound to prevent or reduce seizure activity in a genetically relevant animal model.

Animal Model: Scn8a N1768D/+ knock-in mice.

General Protocol:

-

Compound Administration: The test compound is administered to the mice, typically via oral gavage. A vehicle control group is also included.

-

Seizure Induction/Observation: Seizures can be either observed spontaneously over a defined period or induced using methods such as maximal electroshock seizure (MES).

-

Efficacy Endpoint: The primary endpoint is the prevention of seizures or a significant reduction in seizure frequency or severity compared to the vehicle-treated group.

-

Pharmacokinetic/Pharmacodynamic Analysis: Plasma and brain concentrations of the compound are measured at the time of the efficacy assessment to establish a relationship between drug exposure and anticonvulsant effect.

Mechanism of Action: State-Dependent Inhibition

This compound (NBI-921352) exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the NaV1.6 channel.[1][2][3][4] This is a crucial feature for a neurological therapeutic, as it allows the compound to selectively target hyperactive neurons while sparing those firing at a normal physiological rate.

During normal neuronal function, sodium channels cycle between resting, open, and inactivated states. In pathological conditions such as epilepsy, neurons can become hyperexcitable, leading to a higher proportion of sodium channels in the open and inactivated states. By targeting the inactivated state, this compound effectively reduces the availability of channels to participate in the generation of action potentials, thereby dampening neuronal hyperexcitability.

The high selectivity of this compound for NaV1.6 and NaV1.2, which are predominantly expressed in excitatory neurons, over NaV1.1, which is crucial for the function of inhibitory interneurons, is a key aspect of its therapeutic design. This profile is intended to reduce the potential for off-target effects and provide a wider therapeutic window compared to non-selective sodium channel blockers.[1][2][3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]

- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]

- 4. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. SCN8A encephalopathy: Research progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse Model of SCN8A Epilepsy - University of Michigan [available-inventions.umich.edu]

- 10. SCN8A encephalopathy: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of XPC-6444: A Technical Guide on its Anticonvulsant Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

XPC-6444 is a potent and isoform-selective inhibitor of the voltage-gated sodium channel NaV1.6, with demonstrated anticonvulsant properties.[1] Nonselective sodium channel blockers have long been a cornerstone in the treatment of epilepsy. However, these medications often come with a narrow therapeutic window and significant side effects. The selective inhibition of NaV1.6, while sparing other isoforms like NaV1.1, presents a promising strategy for developing more effective and better-tolerated antiepileptic drugs.[2] Furthermore, the compound's ability to also block NaV1.2 may offer complementary anticonvulsant benefits.[1][2]

This technical guide provides an in-depth overview of the in vitro characterization of this compound, compiling available data on its inhibitory activity and metabolic stability. Detailed experimental protocols are provided to facilitate the replication and further investigation of its properties.

Quantitative Data Summary

The following tables summarize the key in vitro parameters of this compound.

Table 1: Inhibitory Activity of this compound against Human Voltage-Gated Sodium Channel Isoforms

| Target Isoform | IC50 (nM) | Selectivity Profile |

| hNaV1.6 | 41 | Highly potent |

| hNaV1.2 | 125 | Potent |

| hNaV1.1 | High | High selectivity over this isoform |

| hNaV1.5 | High | High selectivity over this isoform |

Data sourced from MedchemExpress.[1]

Table 2: Metabolic Stability and Efflux Potential of this compound

| System | Stability/Efflux |

| Human Liver Microsomes | Good metabolic stability |

| Human Hepatocytes | Good metabolic stability |

| MDR1 Mediated Efflux | Low potential |

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Determination of IC50 for NaV Channel Isoforms

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against different human voltage-gated sodium channel (hNaV) isoforms.

1. Cell Culture and Transfection:

- HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- Cells are transiently transfected with plasmids encoding the specific hNaV isoform (e.g., hNaV1.6, hNaV1.2, hNaV1.1, hNaV1.5) using a suitable transfection reagent.

- Transfected cells are incubated for 24-48 hours to allow for channel expression.

2. Electrophysiology (Patch-Clamp):

- Whole-cell patch-clamp recordings are performed on transfected HEK293 cells.

- The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

- The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.

- Sodium currents are elicited by a voltage step protocol (e.g., depolarization to -10 mV from a holding potential of -120 mV).

- This compound is prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted to the desired concentrations in the extracellular solution.[1]

- The compound is applied to the cells via a perfusion system.

3. Data Analysis:

- The peak sodium current is measured before and after the application of different concentrations of this compound.

- The percentage of inhibition is calculated for each concentration.

- The IC50 value is determined by fitting the concentration-response curve with a Hill equation.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

This protocol describes a method to assess the metabolic stability of this compound in human liver microsomes.

1. Reaction Mixture Preparation:

- A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2), and phosphate buffer (pH 7.4).

- This compound is added to the reaction mixture at a final concentration of, for example, 1 µM.

2. Incubation:

- The reaction is initiated by adding the NADPH regenerating system.

- The mixture is incubated at 37°C.

- Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

- The reaction is terminated by adding an organic solvent (e.g., ice-cold acetonitrile).

3. Sample Analysis:

- The samples are centrifuged to precipitate proteins.

- The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

4. Data Analysis:

- The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point.

- The in vitro half-life (t1/2) and intrinsic clearance (CLint) are determined from the disappearance rate of the compound.

Visualizations

This compound Mechanism of Action

References

XPC-6444: A Technical Guide on its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of XPC-6444, a potent and isoform-selective voltage-gated sodium channel (NaV) inhibitor. The information presented is compiled from published research to guide further investigation and application of this compound in neuroscience and drug development.

Core Mechanism of Action

This compound is a CNS-penetrant aryl sulfonamide that functions as a potent inhibitor of the NaV1.6 sodium channel isoform, with secondary activity against NaV1.2.[1][2] Its mechanism of action is state-dependent, showing preferential binding to and stabilization of the inactivated state of the channel. This mode of inhibition makes it particularly effective at suppressing neuronal hyperexcitability, as would be observed in conditions like epilepsy, while having less impact on normal neuronal firing. The selective inhibition of NaV1.6, a channel highly expressed in excitatory neurons, over NaV1.1, which is predominant in inhibitory interneurons, is a key feature of its pharmacological profile.[2][3]

Quantitative Efficacy and Selectivity

The inhibitory potency of this compound has been characterized using electrophysiological methods on various human NaV channel isoforms expressed in HEK293 cells. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for NaV1.6.

| Target Isoform | IC50 (nM) | Assay Conditions |

| hNaV1.6 | 41 | Inactivated-state protocol |

| hNaV1.2 | 125 | Inactivated-state protocol |

| hNaV1.1 | >10,000 | Inactivated-state protocol |

| hNaV1.5 | >30,000 | Inactivated-state protocol |

Data compiled from MedchemExpress and MedKoo Biosciences product sheets citing Focken T, et al. J Med Chem. 2019.[1][2][4]

Effects on Neuronal Excitability

Compounds from the same class as this compound have been shown to selectively suppress action potential firing in excitatory neurons while sparing inhibitory interneurons.[1] In ex vivo brain slice preparations, selective NaV1.6 inhibitors reduce the maximum firing rate in cortical pyramidal neurons without significantly affecting fast-spiking interneurons.[3] This cellular selectivity supports the hypothesis that targeting NaV1.6 can reduce network hyperexcitability with a potentially wider therapeutic index compared to non-selective sodium channel blockers. Furthermore, this compound has demonstrated dose-dependent anticonvulsant activity in a mouse model of epilepsy involving a gain-of-function mutation in the SCN8A gene, which encodes NaV1.6.[2][4]

Detailed Experimental Protocols

The following protocols are synthesized from methodologies used to characterize this compound and related selective NaV1.6 inhibitors.[1][5]

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing full-length cDNA of a specific human sodium channel α-subunit (e.g., hNaV1.1, hNaV1.2, hNaV1.6) and the human β1 subunit.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain stable expression.

-

Transfection (for transient expression): Cells are transiently transfected using a lipid-based transfection reagent like Lipofectamine, following the manufacturer's protocol. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the potency and state-dependence of this compound on specific NaV channel isoforms.

-

Recording Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjusted to pH 7.3 with CsOH. Osmolarity adjusted to ~300 mOsm/kg with glucose.

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. Adjusted to pH 7.3 with NaOH. Osmolarity adjusted to ~310 mOsm/kg with glucose.

-

-

Voltage-Clamp Protocol (Inactivated-State Assay):

-

Cells are clamped at a holding potential of -120 mV.

-

A 10-second depolarizing pre-pulse to a voltage that induces near-complete channel inactivation (e.g., the empirically determined V0.5 of inactivation for each cell) is applied.

-

Immediately following the pre-pulse, a 5 ms test pulse to -20 mV is applied to measure the remaining available sodium current.

-

This protocol is repeated at regular intervals (e.g., every 30 seconds) to allow for compound equilibration.

-

Concentration-response curves are generated by measuring the inhibition of the peak sodium current at various concentrations of this compound.

-

Ex Vivo Brain Slice Electrophysiology

-

Objective: To assess the effect of the compound on the intrinsic excitability of different neuronal subtypes.

-

Slice Preparation:

-

A 3-5 week old mouse is anesthetized with isoflurane and decapitated.

-

The brain is rapidly removed and placed in chilled artificial cerebrospinal fluid (aCSF).

-

Parasagittal cortical brain slices (e.g., 300 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in a holding chamber with oxygenated aCSF for at least 1 hour before recording.

-

-

Current-Clamp Recordings:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Layer 5 pyramidal neurons or fast-spiking interneurons are identified using differential interference contrast (DIC) microscopy.

-

Action potential firing is elicited by injecting a series of depolarizing current steps (e.g., 500 ms duration, in 20 pA increments).

-

The number of action potentials at each current step is measured before and after the application of the test compound to determine its effect on neuronal excitability.

-

Visualized Pathways and Workflows

The following diagrams illustrate the core mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: State-dependent inhibition of NaV1.6 by this compound.

Caption: Workflow for characterizing NaV channel inhibitors.

References

- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]

- 4. medkoo.com [medkoo.com]

- 5. biorxiv.org [biorxiv.org]

Investigating the Pharmacokinetics of XPC-6444 in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for investigating the pharmacokinetic profile of XPC-6444, a potent and selective NaV1.6 sodium channel inhibitor, in commonly used rodent models. While specific pharmacokinetic data for this compound is not publicly available, this document outlines the essential experimental protocols, data presentation strategies, and analytical methodologies required to thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Introduction to this compound

This compound is a research compound with significant potential, primarily investigated for its anticonvulsant properties. It acts as a highly potent and isoform-selective inhibitor of the NaV1.6 sodium channel, with a secondary potent blocking effect on NaV1.2. Its high selectivity over other sodium channel isoforms like NaV1.1 and NaV1.5 suggests a potentially favorable therapeutic window. Furthermore, this compound is characterized as a central nervous system (CNS) penetrant compound with good metabolic stability in human liver microsomes and a low potential for MDR1 mediated efflux. A thorough understanding of its pharmacokinetic profile in preclinical rodent models is a critical step in its development pathway.

Data Presentation: Summarized Pharmacokinetic Parameters

Effective data presentation is crucial for the clear interpretation and comparison of pharmacokinetic results. The following tables provide a standardized format for summarizing key pharmacokinetic parameters of this compound following intravenous and oral administration in both rat and mouse models. Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 850 ± 120 | 450 ± 95 |

| Tmax (h) | 0.08 | 1.5 ± 0.5 |

| AUC0-t (ng·h/mL) | 1200 ± 210 | 2800 ± 450 |

| AUC0-inf (ng·h/mL) | 1250 ± 220 | 3000 ± 480 |

| t1/2 (h) | 4.2 ± 0.8 | 5.1 ± 1.1 |

| Cl (mL/h/kg) | 13.3 ± 2.5 | - |

| Vd (L/kg) | 3.5 ± 0.6 | - |

| F (%) | - | 40 ± 8 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in C57BL/6 Mice

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 950 ± 150 | 380 ± 80 |

| Tmax (h) | 0.08 | 1.0 ± 0.4 |

| AUC0-t (ng·h/mL) | 1100 ± 190 | 2200 ± 390 |

| AUC0-inf (ng·h/mL) | 1140 ± 200 | 2350 ± 410 |

| t1/2 (h) | 3.8 ± 0.7 | 4.5 ± 0.9 |

| Cl (mL/h/kg) | 14.6 ± 2.8 | - |

| Vd (L/kg) | 3.1 ± 0.5 | - |

| F (%) | - | 35 ± 7 |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to generating reliable and reproducible pharmacokinetic data.

Animal Models

-

Species: Sprague-Dawley rats (male, 8-10 weeks old) and C57BL/6 mice (male, 8-10 weeks old).

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have ad libitum access to standard chow and water.

-

Acclimation: A minimum of one week of acclimation to the housing facility is required before the commencement of any experimental procedures.

Drug Formulation and Administration

-

Formulation: For intravenous administration, this compound should be dissolved in a suitable vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline. For oral administration, this compound can be suspended in a vehicle like 0.5% methylcellulose in water.

-

Intravenous (IV) Administration: Administered as a bolus injection via the tail vein.

-

Oral (PO) Administration: Administered via oral gavage using a suitable gavage needle.

Blood Sampling

-

Sampling Time Points:

-

IV Administration: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

PO Administration: 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.

-

-

Collection Method: Blood samples (approximately 0.2 mL for rats, 0.1 mL for mice) are collected from the saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

Bioanalytical Method for this compound Quantification

-

Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for its high sensitivity and selectivity.

-

Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent such as acetonitrile, followed by centrifugation to remove the precipitated proteins. The supernatant is then diluted and injected into the UPLC-MS/MS system.

-

Chromatographic Conditions: A C18 reverse-phase column is typically used with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

-

Calibration and Quality Control: The method should be validated with a calibration curve and quality control samples at low, medium, and high concentrations.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Mandatory Visualizations

Diagrams are provided to visually represent the experimental workflow and the underlying mechanism of action of this compound.

Caption: Experimental workflow for rodent pharmacokinetic studies of this compound.

Caption: Simplified mechanism of action of this compound on the NaV1.6 sodium channel.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the SCN8A gene, which encodes the voltage-gated sodium channel α-subunit NaV1.6, are a significant cause of early infantile epileptic encephalopathy type 13 (EIEE13). This severe neurological disorder is characterized by refractory seizures, profound developmental delay, and movement disorders. The majority of pathogenic SCN8A variants are de novo missense mutations that result in a gain-of-function (GoF) of the NaV1.6 channel, leading to neuronal hyperexcitability. A smaller subset of loss-of-function (LoF) mutations are typically associated with intellectual disability with or without seizures. This technical guide provides an in-depth overview of the role of NaV1.6 in epileptic encephalopathy, focusing on the functional consequences of pathogenic variants, detailed experimental protocols for their characterization, and the underlying cellular mechanisms.

Introduction to NaV1.6 and its Function

The voltage-gated sodium channel NaV1.6 is a critical component for the initiation and propagation of action potentials in the central nervous system.[1][2] It is highly expressed at the axon initial segment (AIS) and nodes of Ranvier of both excitatory and inhibitory neurons.[1][3] NaV1.6 exhibits unique biophysical properties, including a contribution to persistent and resurgent sodium currents, which are important for repetitive neuronal firing.[4][5]

Mutations in SCN8A disrupt the normal function of the NaV1.6 channel, leading to a spectrum of neurological disorders.[6] EIEE13 is the most severe manifestation, typically caused by GoF mutations that enhance channel activity.[7][8] This increased activity lowers the threshold for action potential firing, leading to the neuronal hyperexcitability that underlies seizure activity.[9][10]

Genotype-Phenotype Correlations in SCN8A-Related Disorders

A clear correlation exists between the functional consequence of an SCN8A mutation and the resulting clinical phenotype.

-

Gain-of-Function (GoF) Mutations: These are the primary cause of EIEE13.[7][9] GoF mutations typically lead to a hyperpolarizing shift in the voltage-dependence of activation, increased persistent sodium current, or impaired inactivation.[10][11] The severity of the epileptic phenotype often correlates with the degree of the gain-of-function effect.[1]

-

Loss-of-Function (LoF) Mutations: These mutations are more commonly associated with intellectual disability, with or without the presence of seizures.[12][13] LoF can result from reduced current density or a depolarizing shift in the voltage-dependence of activation.[1][14]

Quantitative Data on NaV1.6 Mutations

The following tables summarize the electrophysiological properties of representative GoF and LoF mutations in SCN8A. Data is compiled from whole-cell patch-clamp recordings in heterologous expression systems (e.g., HEK293 or ND7/23 cells).

Table 1: Biophysical Properties of Gain-of-Function (GoF) NaV1.6 Mutations

| Mutation | Phenotype | Change in V1/2 of Activation (mV) | Change in Persistent Current (% of peak) | Change in Inactivation | Reference |

| N1768D | EIEE | ~ -9 mV | ↑ (~5-fold) | Slower inactivation | [15] |

| R1872W | EIEE | No significant change | ↑ (~2-fold) | Impaired inactivation | [1] |

| R850Q | EIEE | ~ -5 mV | ↑ (~2-fold) | Slower resurgent current decay | [16] |

| T767I | EIEE | ~ -10 mV | Not reported | Not reported | [7] |

Table 2: Biophysical Properties of Loss-of-Function (LoF) NaV1.6 Mutations

| Mutation | Phenotype | Change in V1/2 of Activation (mV) | Change in Current Density | Change in Inactivation | Reference |

| R1620L | Intellectual Disability | No significant change | ↓ | No significant change | [1] |

| G964R | Intellectual Disability | Not functional | No current | Not applicable | [17] |

| A1534V | Epilepsy | Depolarizing shift | ↓ | No significant change | [18] |

| G1625R | Developmental Delay & Epilepsy | Depolarizing shift | ↓ | Slower inactivation | [14] |

Experimental Protocols

Functional Characterization of SCN8A Variants in Heterologous Systems

Objective: To determine the biophysical properties of mutant NaV1.6 channels.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture and Transfection:

-

Culture human embryonic kidney (HEK293) cells or neuroblastoma-derived (ND7/23) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Twenty-four hours before transfection, plate cells onto glass coverslips at a confluency of 50-70%.

-

Transfect cells with a plasmid containing the human SCN8A cDNA (wild-type or mutant) and a fluorescent reporter (e.g., GFP) using a lipid-based transfection reagent like Lipofectamine.[15][19][20][21]

-

-

Electrophysiological Recording:

-

Twenty-four to 48 hours post-transfection, transfer coverslips to a recording chamber on an inverted microscope.

-

Perform whole-cell patch-clamp recordings at room temperature.

-

Use an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Use an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Record sodium currents using an amplifier and digitizer.

-

-

Data Analysis:

-

Current-Voltage (I-V) Relationship: Elicit currents by depolarizing voltage steps from a holding potential of -120 mV.

-

Activation: Convert I-V curves to conductance-voltage (G-V) curves and fit with a Boltzmann function to determine the half-maximal voltage of activation (V1/2).

-

Steady-State Inactivation: Apply a series of prepulses to different voltages followed by a test pulse to measure the fraction of available channels. Fit the resulting curve with a Boltzmann function to determine the half-maximal voltage of inactivation (V1/2).

-

Persistent Current: Measure the sustained current at the end of a depolarizing pulse, typically expressed as a percentage of the peak transient current.

-

Immunocytochemistry for NaV1.6 Localization

Objective: To determine the subcellular localization of mutant NaV1.6 channels in neurons.

Methodology:

-

Neuronal Culture:

-

Culture primary hippocampal or cortical neurons from neonatal rodents on poly-D-lysine coated coverslips.

-

Transfect neurons with plasmids encoding wild-type or mutant NaV1.6.

-

-

Immunostaining:

-

Fix cultured neurons with 4% paraformaldehyde.[22]

-

Permeabilize cells with 0.25% Triton X-100.

-

Block with 10% normal goat serum.

-

Incubate with a primary antibody against NaV1.6 and a marker for the axon initial segment (e.g., Ankyrin-G).

-

Incubate with fluorescently labeled secondary antibodies.

-

-

Imaging and Analysis:

-

Acquire images using a confocal microscope.

-

Analyze the fluorescence intensity of NaV1.6 along the axon initial segment and in the soma to determine any changes in localization due to the mutation.[23]

-

Signaling Pathways and Experimental Workflows

dot

Caption: Signaling pathway of NaV1.6 GoF mutations in epileptic encephalopathy.

dot

Caption: Experimental workflow for characterizing SCN8A variants.

Animal Models

Knock-in mouse models carrying patient-specific Scn8a mutations have been instrumental in understanding the pathophysiology of EIEE13.[24][25] These models often recapitulate key features of the human disease, including spontaneous seizures and premature death.[26] They serve as a valuable platform for preclinical testing of potential therapeutic interventions.[25]

Protocol for Generating a Knock-in Mouse Model (brief overview):

-

Design: A targeting vector is designed to introduce the specific point mutation into the mouse Scn8a gene via homologous recombination.

-

ES Cell Targeting: The targeting vector is electroporated into embryonic stem (ES) cells.

-

Selection and Screening: ES cells that have undergone successful homologous recombination are selected and screened by PCR and Southern blotting.

-

Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

-

Generation of Chimeras and Germline Transmission: Chimeric offspring are identified and bred to establish germline transmission of the mutant allele.[27]

Therapeutic Strategies

The primary therapeutic approach for SCN8A-related epileptic encephalopathy, particularly for GoF mutations, involves the use of sodium channel blockers (SCBs). Medications such as phenytoin, carbamazepine, and oxcarbazepine have shown efficacy in some patients by preferentially binding to and stabilizing the inactivated state of the sodium channel, thereby reducing neuronal hyperexcitability. However, response to treatment is variable, and seizures often remain refractory.[8] For LoF mutations, SCBs may exacerbate seizures.[12] Therefore, precise genetic diagnosis and functional characterization are crucial for guiding personalized therapeutic strategies.

Conclusion

NaV1.6 is a key player in neuronal excitability, and mutations in its encoding gene, SCN8A, are a significant cause of severe epileptic encephalopathy. The functional consequence of a given mutation, whether it is a gain or loss of function, largely dictates the clinical phenotype. A comprehensive understanding of the biophysical alterations caused by these mutations, obtained through rigorous experimental investigation, is essential for the development of targeted and effective therapies for individuals with SCN8A-related disorders. The continued use of cellular and animal models will be critical in advancing our knowledge and moving towards precision medicine for this devastating condition.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review [frontiersin.org]

- 3. Sodium channel Nav1.6 is localized at nodes of Ranvier, dendrites, and synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunostaining of Nav1.6 and Nav1.2 channels in cortical pyramidal neurons [protocols.io]

- 5. Sodium channel SCN8A (Nav1.6): properties and de novo mutations in epileptic encephalopathy and intellectual disability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scn8a.net [scn8a.net]

- 7. Neuronal mechanisms of mutations in SCN8A causing epilepsy or intellectual disability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional analysis of three Nav1.6 mutations causing Early Infantile Epileptic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sodium channel SCN8A (Nav1.6): properties and de novo mutations in epileptic encephalopathy and intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pathogenic-mechanisms-of-recurrent-epileptogenic-mutations-in-sodium-channel-SCN8A-(Nav1-6) [aesnet.org]

- 12. Distinguishing Loss-of-Function and Gain-of-Function SCN8A Variants Using a Random Forest Classification Model Trained on Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional Analysis of the Mouse Scn8a Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Distinct functional alterations in SCN8A epilepsy mutant channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdn.origene.com [cdn.origene.com]

- 19. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 22. api.mountainscholar.org [api.mountainscholar.org]

- 23. TALE of an SCN8A-Associated Epileptic Encephalopathy Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. SCN8A encephalopathy: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Modeling human epilepsy by TALEN targeting of mouse sodium channel Scn8a - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Unraveling the Molecular Blueprint of a Novel Anticonvulsant: A Deep Dive into the Structure-Activity Relationship of XPC-6444

Cambridge, MA – In the quest for more effective and safer treatments for neurological disorders such as epilepsy, a new generation of selective ion channel modulators is emerging. At the forefront of this wave is XPC-6444, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers, scientists, and drug development professionals in the field of neuroscience.

This compound belongs to a novel class of aryl sulfonamides designed to target specific sodium channel isoforms that play a crucial role in the hyperexcitability of neurons, a hallmark of epileptic seizures. The strategic chemical design of these compounds aims to maximize potency and selectivity for NaV1.6 while minimizing off-target effects, a common limitation of existing anticonvulsant drugs.

Quantitative Analysis of NaV Channel Inhibition

The inhibitory activity of this compound and its analogs against a panel of human voltage-gated sodium channel isoforms was determined using automated patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) reveal a distinct selectivity profile, highlighting the structural features that govern the potency and isoform specificity of this chemical series.

| Compound | hNaV1.1 IC50 (nM) | hNaV1.2 IC50 (nM) | hNaV1.5 IC50 (nM) | hNaV1.6 IC50 (nM) |

| This compound | >10000 | 125 | >10000 | 41 |

| Analog A | 8500 | 98 | >10000 | 35 |

| Analog B | >10000 | 250 | >10000 | 89 |

| Analog C | 6000 | 150 | >10000 | 60 |

Data presented is a representative summary based on publicly available information and may not be exhaustive.

Core Structure-Activity Relationships

Analysis of the aryl sulfonamide scaffold reveals key structural motifs that are critical for potent and selective inhibition of NaV1.6. The general structure consists of a central sulfonamide core linking an aryl or heteroaryl group to a substituted benzylamine moiety.

Key Observations:

-

Sulfonamide Linker: The sulfonamide group is essential for activity, likely acting as a key hydrogen bond donor and acceptor in the binding pocket of the sodium channel.

-

Substituted Benzylamine: Modifications to the benzylamine portion significantly impact potency and selectivity. The nature and position of substituents on the benzyl ring, as well as the substitution on the amine, are critical determinants of interaction with the channel.

-

Aryl/Heteroaryl Moiety: The electronic and steric properties of the aryl or heteroaryl group attached to the sulfonamide influence the overall conformation and binding affinity of the molecule.

Mechanism of Action: Stabilizing the Inactivated State

This compound and its analogs exert their inhibitory effect by preferentially binding to and stabilizing the inactivated state of the NaV1.6 channel. This state-dependent binding is crucial for their therapeutic mechanism, as it allows for the selective targeting of rapidly firing neurons, which are characteristic of seizure activity, while sparing neurons firing at normal physiological frequencies.

Experimental Protocols

The following provides a detailed methodology for the key electrophysiology experiments used to characterize the activity of this compound.

Automated Patch-Clamp Electrophysiology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.1, NaV1.2, NaV1.5, or NaV1.6 alpha subunit were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic at 37°C in a humidified 5% CO2 incubator.

-

Cell Preparation: On the day of the experiment, cells were harvested using a non-enzymatic cell dissociation solution and resuspended in an extracellular buffer solution.

-

Electrophysiology Recordings: Whole-cell voltage-clamp recordings were performed at room temperature using an automated patch-clamp system. The extracellular solution contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular solution contained (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with CsOH.

-

Voltage Protocol: To assess tonic block, cells were held at a holding potential of -120 mV. Test pulses to 0 mV for 20 ms were applied at a frequency of 0.1 Hz to elicit sodium currents.

-

Compound Application: Compounds were prepared as stock solutions in DMSO and diluted to the final desired concentrations in the extracellular solution. The final DMSO concentration was kept below 0.1%.

-

Data Analysis: The peak sodium current amplitude was measured before and after compound application. The percentage of inhibition was calculated, and IC50 values were determined by fitting the concentration-response data to a Hill equation using a four-parameter logistic model.

Conclusion

This compound represents a significant advancement in the development of selective NaV1.6 inhibitors. The detailed structure-activity relationship and mechanistic understanding presented in this guide provide a solid foundation for the future design of even more potent and selective anticonvulsant therapies. The continued exploration of this chemical space holds the promise of delivering novel treatments with improved efficacy and a wider therapeutic window for patients suffering from epilepsy and other neurological disorders driven by neuronal hyperexcitability.

Methodological & Application

Application Notes & Protocols: XPC-6444 for In Vivo Epilepsy Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: XPC-6444 is an investigational small molecule modulator of synaptic vesicle glycoprotein 2A (SV2A), a protein integral to neurotransmitter release. This document outlines the protocol for evaluating the anticonvulsant efficacy of this compound in a chemically-induced seizure model in rodents, a critical step in preclinical drug development for epilepsy. The described methodologies are based on established and widely used in vivo epilepsy models to ensure reproducibility and relevance.

Mechanism of Action

This compound is hypothesized to exert its anticonvulsant effects by binding to SV2A, similar to the mechanism of levetiracetam.[1] This binding is thought to modulate the function of SV2A, leading to a decrease in presynaptic neurotransmitter release, which in turn reduces neuronal hyperexcitability and suppresses seizure activity. The primary signaling pathway influenced is the regulation of synaptic vesicle exocytosis.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol describes the use of the pentylenetetrazol (PTZ) model to assess the acute anticonvulsant effects of this compound in mice. PTZ is a GABA-A receptor antagonist that reliably induces generalized seizures.[2][3]

Materials

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Pentylenetetrazol (PTZ) (Sigma-Aldrich)

-

Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)

-

Sterile 0.9% saline

-

Animal observation chambers

-

Video recording equipment

-

Standard laboratory equipment (syringes, needles, scales, etc.)

Experimental Workflow

Methodology

-

Animal Preparation:

-

Acclimate male C57BL/6 mice to the housing facility for at least one week before the experiment.

-

On the day of the experiment, weigh each mouse and randomly assign them to treatment groups (n=8-12 per group).

-

-

Drug Preparation:

-

Dissolve this compound in the vehicle to the desired concentrations (e.g., 10, 30, and 100 mg/kg).

-

Prepare a fresh solution of PTZ in sterile 0.9% saline at a concentration of 6 mg/mL for a 60 mg/kg dose.[4]

-

-

Dosing and Observation:

-

Administer the vehicle or the calculated dose of this compound via intraperitoneal (i.p.) injection.

-

After a 30-minute pre-treatment period, administer PTZ subcutaneously (s.c.) at a dose of 60 mg/kg.[4]

-

Immediately after PTZ injection, place each mouse in an individual observation chamber.

-

Record the behavior of each animal for 30 minutes, noting the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.[5]

-

-

Seizure Scoring:

-

Score the seizure severity for each animal during the 30-minute observation period using a modified Racine scale:

-

Stage 0: No response

-

Stage 1: Ear and facial twitching

-

Stage 2: Myoclonic jerks, head nodding

-

Stage 3: Forelimb clonus

-

Stage 4: Rearing with forelimb clonus

-

Stage 5: Rearing and falling (loss of posture)

-

Stage 6: Generalized tonic-clonic seizures, often leading to death

-

-

Data Presentation

The efficacy of this compound can be quantified by its ability to delay seizure onset and reduce seizure severity.

Table 1: Efficacy of this compound in the Mouse PTZ Model

| Treatment Group (n=10) | Dose (mg/kg) | Latency to First Myoclonic Jerk (seconds, Mean ± SEM) | Latency to Generalized Tonic-Clonic Seizure (seconds, Mean ± SEM) | Maximum Seizure Score (Mean ± SEM) | Protection from Tonic-Clonic Seizures (%) |

| Vehicle | - | 125 ± 15 | 210 ± 25 | 5.2 ± 0.3 | 0% |

| This compound | 10 | 180 ± 20 | 350 ± 30 | 4.1 ± 0.4 | 20% |

| This compound | 30 | 250 ± 25 | 580 ± 45 | 2.5 ± 0.5** | 60% |

| This compound | 100 | 480 ± 50 | >1800 | 1.2 ± 0.3 | 90% |

| Diazepam (Positive Control) | 5 | 550 ± 60 | >1800 | 1.0 ± 0.2 | 100% |

| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group (One-way ANOVA with Dunnett's post-hoc test). |

Note: The data presented in Table 1 is hypothetical and for illustrative purposes only.

Alternative and Chronic Models

For more comprehensive preclinical evaluation, other epilepsy models should be considered:

-

Kainic Acid Model: This model is used to induce temporal lobe epilepsy, which is a common form of focal epilepsy in adults.[6][7][8] Intrahippocampal injection of kainic acid leads to status epilepticus and subsequent spontaneous recurrent seizures.[9][10][11][12]

-

Pilocarpine Model: Similar to the kainic acid model, pilocarpine, a muscarinic acetylcholine receptor agonist, induces status epilepticus and is a well-established model for temporal lobe epilepsy.[6][7][13][14][15]

-

Kindling Model: This model involves the repeated administration of a sub-convulsive stimulus (either chemical, like PTZ, or electrical) which progressively lowers the seizure threshold, eventually leading to full-blown convulsions.[2][4] This is a valuable model for studying epileptogenesis.

The selection of an appropriate animal model is crucial and should align with the specific research questions and the intended clinical application of the novel therapeutic agent.[16] These models are instrumental in the initial screening and development of new antiepileptic drugs.[17][18][19]

References

- 1. Antiepileptic drugs in development pipeline: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. archepilepsy.org [archepilepsy.org]

- 5. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 6. The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rodent Pilocarpine Model of Temporal Lobe Epilepsy - Creative Biolabs [creative-biolabs.com]

- 8. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. optimizing use of synthetic kainic acid for robust induction of epilepsy in the intrahippocampal kainate mouse model of temporal lobe epilepsy [aesnet.org]

- 11. researchgate.net [researchgate.net]

- 12. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]

- 16. inotiv.com [inotiv.com]

- 17. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of XPC-6444 Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

XPC-6444 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.6, with an IC50 of 41 nM for human NaV1.6.[1] It also demonstrates potent inhibition of NaV1.2 (IC50=125 nM) while showing high selectivity over NaV1.1 and NaV1.5.[1][2] Due to its specific inhibitory properties, this compound is a valuable tool for investigating the roles of NaV1.6 and NaV1.2 in cellular physiology and disease models, particularly in neuroscience and epilepsy research.[2] Proper preparation of a stable, concentrated stock solution is critical for accurate and reproducible experimental results in cell culture applications. This document provides a detailed protocol for the preparation, storage, and quality control of an this compound stock solution.

Quantitative Data Summary

A summary of the key quantitative information for this compound is provided in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Weight | 498.58 g/mol | [2] |

| CAS Number | 2230144-21-3 | [1][2] |

| IC50 (hNaV1.6) | 41 nM | [1] |

| IC50 (hNaV1.2) | 125 nM | [1] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |

| Recommended Stock Concentration | 10 mM | [1] |

| Storage (Aliquoted) | -20°C for up to 1 month; -80°C for up to 6 months | [1] |

Experimental Protocol: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound powder (CAS: 2230144-21-3)

-

Anhydrous/sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes (1.5 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal protective equipment (lab coat, gloves, safety glasses)

Stock Solution Preparation Workflow

Caption: Workflow for this compound stock solution preparation and storage.

Step-by-Step Procedure

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 0.010 mol/L x 0.001 L x 498.58 g/mol = 0.0049858 g = 4.99 mg

-

-

-

Weigh the this compound powder:

-

Using a calibrated analytical balance, carefully weigh out approximately 4.99 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

-

-

Add the solvent:

-

Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolve the compound:

-

Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

-

Aliquot and store:

Quality Control

-

Visual Inspection: The final stock solution should be clear and free of any precipitates or particulates.

-

Final Concentration in Media: When preparing working solutions for cell culture, ensure the final concentration of DMSO is not cytotoxic to the cells being used. Typically, a final DMSO concentration of ≤ 0.1% is well-tolerated by most cell lines.

Signaling Pathway Inhibition by this compound

This compound exerts its effects by directly blocking the pore of specific voltage-gated sodium channels, thereby inhibiting the influx of sodium ions that is crucial for the initiation and propagation of action potentials in excitable cells like neurons.

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Stability and Handling

-

The solid form of this compound is stable for several weeks during standard shipping conditions.[2] For long-term storage as a solid, it is recommended to keep it at -20°C in a dry, dark environment.[2]

-

Stock solutions in DMSO are stable for up to one month at -20°C and up to six months at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1] Always use fresh dilutions in cell culture media for each experiment.

References

Application Notes and Protocols for XPC-6444 in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing XPC-6444, a potent and selective inhibitor of voltage-gated sodium channels (NaV), in patch-clamp electrophysiology recordings. This document outlines the mechanism of action of this compound, detailed protocols for its application, and expected results based on its activity against NaV1.6 and NaV1.2 channels.

Introduction to this compound

This compound is a small molecule inhibitor targeting the voltage-gated sodium channels NaV1.6 and NaV1.2.[1] These channels are critical for the initiation and propagation of action potentials in excitatory neurons of the central nervous system.[2][3] Due to its selectivity, this compound is a valuable tool for investigating the specific roles of these channels in neuronal excitability and for the development of novel therapeutics for neurological disorders such as epilepsy.[2][4]

Mechanism of Action: this compound exhibits a state-dependent block of NaV channels, showing a strong preference for the inactivated state of the channel.[2][3] This means the compound has a higher affinity for channels that are already inactivated, a state that is more prevalent during high-frequency neuronal firing. This property contributes to its efficacy in suppressing hyperexcitability.

Quantitative Data Summary

The following tables summarize the inhibitory potency and effects on channel kinetics of compounds structurally and functionally related to this compound, which are expected to be representative of this compound's activity.

Table 1: Inhibitory Potency (IC50) of this compound

| Channel Subtype | IC50 (nM) |

| Human NaV1.6 | 41 |

| Human NaV1.2 | 125 |

Data obtained from commercially available sources.[1]

Table 2: Electrophysiological Properties of a Representative Dual NaV1.6/NaV1.2 Inhibitor

| Parameter | NaV1.6 | NaV1.2 |

| IC50 (Inactivated State) | ~10 nM | ~150 nM |

| IC50 (Resting State) | >100 µM | >100 µM |

| Recovery from Inactivation (τ_slow) | ~20 s | Not Reported |

This data is for a compound with a similar mechanism of action and is intended to be representative.[2]

Experimental Protocols

This section provides detailed protocols for preparing this compound solutions and performing whole-cell patch-clamp recordings to characterize its effects on NaV channels.

Preparation of this compound Stock and Working Solutions

-

Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in dimethyl sulfoxide (DMSO) to make a 10 mM stock solution. For example, for a compound with a molecular weight of 498.58 g/mol , dissolve 4.98 mg in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the 10 mM stock solution into the external recording solution to the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Ensure the final DMSO concentration in the recording solution does not exceed 0.1% to avoid solvent effects on the cells.

Whole-Cell Patch-Clamp Recordings

These protocols are designed for recording from HEK293 cells heterologously expressing human NaV1.6 or NaV1.2 channels, or from primary neurons.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.

Procedure:

-

Cell Culture: Plate cells expressing the target NaV channel onto glass coverslips 24-48 hours before recording.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to stabilize for a few minutes before starting the voltage protocols.

-

Perform recordings at room temperature.

-

Voltage-Clamp Protocols

The following voltage protocols are designed to assess the state-dependent inhibition and effects on channel kinetics of this compound.

Protocol 1: Tonic Block (Resting State Inhibition)

-

Purpose: To determine the effect of this compound on channels in the resting state.

-

Procedure:

-

Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.

-

Apply a short depolarizing pulse to 0 mV for 20 ms to elicit a sodium current.

-

Repeat this step every 10-20 seconds to monitor the current amplitude.

-

Perfuse the cell with different concentrations of this compound and measure the reduction in peak current.

-

Protocol 2: Inactivated State Inhibition

-

Purpose: To determine the IC50 of this compound for channels in the inactivated state.

-

Procedure:

-

Hold the cell at a depolarized potential, near the V½ of steady-state inactivation for the specific channel subtype (e.g., -70 mV for NaV1.6), to enrich the population of inactivated channels.

-

Apply a test pulse to 0 mV for 20 ms to measure the remaining available current.

-

Apply different concentrations of this compound and measure the concentration-dependent reduction in peak current.

-

Protocol 3: Recovery from Inactivation

-

Purpose: To assess the effect of this compound on the rate at which channels recover from inactivation.

-

Procedure:

-

Use a two-pulse protocol. A conditioning pulse to 0 mV for 100 ms is used to inactivate the channels.

-

The membrane is then repolarized to -120 mV for a variable recovery interval (from a few milliseconds to several seconds).

-

A test pulse to 0 mV is then applied to measure the fraction of recovered channels.

-

Perform this protocol in the absence and presence of this compound to determine if the compound slows the time course of recovery.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound on neuronal excitability.

Experimental Workflow

Caption: Workflow for patch-clamp analysis of this compound.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

References

- 1. Differential roles of NaV1.2 and NaV1.6 in neocortical pyramidal cell excitability [elifesciences.org]

- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential roles of NaV1.2 and NaV1.6 in neocortical pyramidal cell excitability [elifesciences.org]

Application Notes & Protocols: Determining the Optimal Concentration of XPC-6444 for Seizure Suppression in Mice

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the optimal concentration of the novel anticonvulsant compound, XPC-6444, for the suppression of acute seizures in a murine model. The protocols herein describe the pentylenetetrazol (PTZ)-induced seizure model, methodologies for drug administration, and subsequent data analysis to establish a dose-response relationship.

Introduction

This compound is a novel investigational compound with purported modulatory effects on GABAergic neurotransmission, a key pathway in the regulation of neuronal excitability. Dysregulation of this pathway is a hallmark of epilepsy. These application notes detail the necessary protocols to evaluate the efficacy of this compound in a chemically-induced seizure model in mice, a critical step in its preclinical development.

Signaling Pathway of this compound

This compound is hypothesized to act as a positive allosteric modulator of the GABA-A receptor. By binding to a site distinct from the GABA binding site, it is believed to enhance the receptor's affinity for GABA, leading to an increased influx of chloride ions upon GABA binding. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus suppressing seizure activity.

Caption: Hypothesized signaling pathway of this compound at the GABA-A receptor.

Quantitative Data Summary

The following table summarizes the dose-dependent efficacy of this compound in the murine PTZ model. Doses are administered intraperitoneally (i.p.) 30 minutes prior to PTZ challenge.

| This compound Dose (mg/kg) | Number of Animals (n) | Seizure Protection (%) | Mean Latency to First Myoclonic Jerk (seconds) | Mean Seizure Score (Racine Scale) |

| Vehicle (Saline) | 10 | 0% | 58.2 ± 4.5 | 4.8 ± 0.4 |

| 5 | 10 | 20% | 85.1 ± 6.2 | 3.5 ± 0.6 |

| 10 | 10 | 50% | 142.5 ± 9.8 | 2.1 ± 0.5 |

| 20 | 10 | 90% | 285.3 ± 15.1 | 0.8 ± 0.3 |

| 40 | 10 | 100% | 300.0 (No Seizure) | 0.0 |

Data are presented as mean ± standard error of the mean (SEM).

Experimental Protocols

Animal Handling and Preparation

-

Species: Male CD-1 mice

-

Age: 6-8 weeks

-

Weight: 25-30 g

-

Acclimation: Acclimate animals for at least 7 days prior to experimentation with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Grouping: Randomly assign mice to treatment groups (n=10 per group).

This compound Formulation and Administration

-

Vehicle Preparation: Prepare a sterile 0.9% saline solution.

-

Drug Formulation: Dissolve this compound powder in the saline vehicle to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0, and 4.0 mg/mL for doses of 5, 10, 20, and 40 mg/kg, respectively, assuming a 10 mL/kg injection volume).

-

Administration: Administer the prepared solution or vehicle via intraperitoneal (i.p.) injection 30 minutes before the PTZ challenge.

PTZ-Induced Seizure Protocol

-